molecular formula C8H10N4O2S2 B2937667 N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 1010922-27-6

N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2937667
CAS No.: 1010922-27-6
M. Wt: 258.31
InChI Key: SKUVQFYMBSAHKQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide: is an organic compound that features a benzothiadiazole ring substituted with an aminoethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with ethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with unique electronic properties.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and mechanisms of various biomolecules.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. It is being explored for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for use in coatings, adhesives, and other high-performance products.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-1-aziridineethanamine
  • 4-(2-aminoethyl)benzenesulfonamide

Comparison: N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of the benzothiadiazole ring, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. In contrast, compounds like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and N-(2-aminoethyl)-1-aziridineethanamine lack this aromatic ring, resulting in different reactivity and applications. 4-(2-aminoethyl)benzenesulfonamide, while similar in having a sulfonamide group, does not possess the benzothiadiazole ring, making it less effective in certain applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S2/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUVQFYMBSAHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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